molecular formula C11H15NO2 B2650201 1-cyclohexyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 91247-10-8

1-cyclohexyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2650201
CAS No.: 91247-10-8
M. Wt: 193.246
InChI Key: XXLSBWLCDXNJAQ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione (CAS 91247-10-8) is a maleimide-based compound of significant interest in medicinal chemistry research. This chemical scaffold is recognized as a privileged structure in the discovery of novel bioactive molecules. Its primary research applications include investigations into infectious disease and metabolic pathways. Notably, this specific compound has been identified as a potent covalent inhibitor of the MurA enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase), a key target in bacterial peptidoglycan biosynthesis essential for cell wall integrity. It exhibits an IC50 of 0.55 µM against E. coli MurA, demonstrating stronger in vitro potency than the classic antibiotic fosfomycin . Furthermore, derivatives of the 1H-pyrrole-2,5-dione core structure have shown promise as cholesterol absorption inhibitors. In vitro studies on related compounds indicate they can suppress lipid accumulation in macrophages and the formation of foam cells, which are key drivers of atherosclerotic lesions . These inhibitors have also been shown to reduce the secretion of inflammatory markers such as TNF-α and ROS in a concentration-dependent manner, highlighting their potential for researching anti-inflammatory therapies . The compound is also utilized as a key synthetic intermediate in multi-component reactions to construct complex spiro-heterocyclic frameworks for chemical exploration . With a molecular formula of C11H15NO2 and a molecular weight of 193.24 g/mol, it is offered for research purposes only. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexyl-3-methylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-7-10(13)12(11(8)14)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLSBWLCDXNJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C1=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of cyclohexylamine with maleic anhydride . The reaction proceeds through the formation of an intermediate amide, which then undergoes cyclization to form the desired product. The reaction conditions generally include heating the reactants in an appropriate solvent, such as toluene, under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts may also be employed to improve the efficiency of the reaction and minimize side reactions .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
1-Cyclohexyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione exhibits notable pharmacological properties that make it a candidate for drug development. Research indicates that derivatives of pyrrole compounds often demonstrate anti-inflammatory and analgesic effects. For example, studies have shown that pyrrole derivatives can inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes .

Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various pyrrole derivatives, including this compound. These derivatives were tested for their cytotoxicity against different cancer cell lines. The results demonstrated that certain modifications to the pyrrole structure significantly enhanced anticancer activity, suggesting a promising avenue for further research in cancer therapeutics .

Materials Science

Development of Functional Materials
The unique chemical structure of this compound allows for its use in developing functional materials. Its ability to undergo polymerization makes it suitable for creating polymers with specific mechanical and thermal properties.

Data Table: Properties of Polymers Derived from Pyrrole Compounds

PropertyValue
Tensile Strength50 MPa
Thermal StabilityDecomposes at 300 °C
Electrical Conductivity10^(-4) S/cm

Organic Synthesis

Reactivity and Synthetic Utility
The reactivity of this compound makes it a valuable intermediate in organic synthesis. It can participate in various reactions such as cycloadditions and nucleophilic substitutions.

Case Study: Synthesis of Complex Molecules
A research article documented the use of this compound as a building block for synthesizing complex heterocyclic compounds. By employing it in a multi-step synthesis involving various reagents and conditions, researchers successfully produced novel compounds with potential applications in pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyrrole-2,5-dione Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Hazards
This compound 91247-10-8 C11H15NO2* ~193.24† Cyclohexyl (N1), methyl (C3) Scaffold for synthesis
1-Cyclopentyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione 938017-99-3 C10H13NO2 179.22 Cyclopentyl (N1), methyl (C3) Small-molecule scaffold
1-(6-Methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione 138949-31-2 C10H8N2O3 204.18 Methoxypyridinyl (N1) Not specified
1-(3-Methylphenyl)-1H-pyrrole-2,5-dione 20299-79-0 C11H9NO2 203.19 3-Methylphenyl (N1) H301 (acute toxicity), H400 (environmental hazard)
1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione 3007-23-6 C11H9NO3 203.19 3-Methoxyphenyl (N1) H301 (acute toxicity), H400 (environmental hazard)

*Inferred from cyclopentyl analog (C10H13NO2 in ) with one additional CH2 group. †Estimated based on molecular formula.

Key Observations:

Aryl substituents (e.g., 3-methylphenyl, 3-methoxyphenyl) introduce π-π stacking capabilities, which may enhance binding to aromatic residues in biological targets .

Pyridinyl derivatives (e.g., CAS 138949-31-2) introduce heteroaromaticity, which can modulate electronic interactions in coordination chemistry or enzyme inhibition .

Biological Activity

1-Cyclohexyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No. 91247-10-8) is a compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol. This compound is recognized for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate enzyme activities or receptor functions, similar to other pyrrole derivatives which have been explored for therapeutic applications.

In Vitro Studies

Research has shown that derivatives of pyrrole compounds exhibit significant biological activities. For instance, studies on related compounds have demonstrated their potential as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. A notable example includes a study where pyrrole derivatives were evaluated for their inhibitory effects on lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) production in RAW 264.7 macrophage cells. Some derivatives showed IC50 values indicating strong inhibition of COX-2 activity, suggesting that this compound could have similar properties .

Antibacterial Activity

Recent research has indicated that pyrrole derivatives possess antibacterial properties. In studies comparing various compounds, some exhibited minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, highlighting their potential as antibacterial agents . Although specific data on this compound's antibacterial efficacy is limited, its structural similarities to known active compounds suggest it may also display such activity.

Summary of Biological Activities

Activity Details
COX Inhibition Potential selective inhibitor; related compounds show IC50 values in the low nanomolar range.
Antibacterial Related pyrrole compounds show MIC values between 3.125 μg/mL to 12.5 μg/mL against bacteria.
Therapeutic Potential Investigated for anti-inflammatory and antibacterial properties; ongoing research needed.

Case Study: COX Inhibition

In a specific study focusing on the synthesis and evaluation of pyrrole derivatives as COX inhibitors, compound MPO-0029 was identified as a potent selective COX-2 inhibitor with an IC50 value of 6.0 nM and a selectivity index greater than 168 compared to COX-1 . This highlights the potential for similar structural compounds like this compound to exhibit significant anti-inflammatory properties.

Q & A

Q. What are the optimal synthetic routes for 1-cyclohexyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via base-assisted cyclization, a method validated for analogous pyrrolidine-diones. For example, substituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones were synthesized using ketones and amines under basic conditions, achieving yields of 46–63% after purification via column chromatography or recrystallization . Key parameters include:
  • Reagent selection : Use stoichiometric bases (e.g., KOH/EtOH) to deprotonate intermediates.

  • Temperature control : Reactions typically proceed at 60–80°C to balance reactivity and side-product formation.

  • Purification : Ethanol or benzene recrystallization improves purity, as seen in yields for compounds like 15m (46%) and 16a (63%) .

    Example Synthesis Data
    Compound
    ----------------------------
    15m (analog)
    16a (analog)

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks based on substituent effects. For example, the cyclohexyl group’s protons appear as multiplet signals (δ 1.2–2.1 ppm), while the methyl group resonates as a singlet (δ 2.3–2.5 ppm). The dione carbonyls typically show 13C signals at δ 170–175 ppm .
  • FTIR : Look for C=O stretches (~1700 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
  • HRMS : Confirm molecular weight (theoretical for C₁₁H₁₅NO₂: 205.11 g/mol) with <2 ppm error .

Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, stability) for experimental design?

  • Methodological Answer :
  • Solubility : Perform gradient solubility tests in solvents like DMSO, ethanol, and chloroform. Pyrrolidine-diones often exhibit moderate polarity, favoring dissolution in DMSO .
  • Stability : Conduct accelerated stability studies under varying pH (2–12) and temperatures (4–40°C). Maleimide analogs (e.g., 1H-pyrrole-2,5-dione) are prone to hydrolysis in alkaline conditions, requiring storage at −20°C .

Q. What are the compound’s reactivity trends under acidic, basic, or oxidative conditions?

  • Methodological Answer :
  • Acidic conditions : The dione moiety may undergo ring-opening reactions, as seen in maleimide derivatives .
  • Basic conditions : Risk of nucleophilic attack at the carbonyl groups. For example, amines can form adducts via Michael addition .
  • Oxidative conditions : The cyclohexyl group may oxidize to cyclohexanol derivatives under strong oxidizers (e.g., KMnO₄) .

Advanced Research Questions

Q. What mechanistic insights explain the base-assisted cyclization pathway for synthesizing this compound?

  • Methodological Answer : Cyclization proceeds via enolate intermediate formation, followed by intramolecular nucleophilic attack. Computational studies (DFT) on similar systems show transition states with energy barriers of ~25 kcal/mol, favoring five-membered ring closure . Kinetic studies using in-situ NMR can monitor intermediate stability .

Q. How can computational modeling (e.g., DFT, TDDFT) predict the compound’s electronic properties and reactivity?

  • Methodological Answer :
  • DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps. For maleimide derivatives, gaps of ~4.5 eV suggest moderate reactivity .

  • TDDFT : Simulate UV-Vis spectra to identify π→π* transitions (~270 nm) for applications in photochemistry .

    Computational Parameters
    Method
    -----------------------------
    B3LYP
    TDDFT

Q. What are the potential applications of this compound in materials science (e.g., polymer precursors, photoactive materials)?

  • Methodological Answer :
  • Polymer crosslinking : The maleimide core undergoes radical-initiated polymerization, forming thermally stable networks (Tg > 150°C) .
  • Photoactive materials : Substituents like cyclohexyl groups enhance solubility for thin-film fabrication, as demonstrated in pyrrole-thiophene copolymers .

Q. What challenges arise when scaling up synthesis, and how can process control strategies mitigate them?

  • Methodological Answer :
  • Mixing efficiency : Use computational fluid dynamics (CFD) to optimize agitator speed in batch reactors, ensuring uniform heat distribution .
  • Byproduct control : Implement in-line FTIR monitoring to detect side products (e.g., hydrolyzed diones) and adjust pH in real-time .

Safety and Handling

  • Toxicity : Classified as a Category 4 acute oral toxin (LD₅₀ > 300 mg/kg). Use PPE (gloves, goggles) to avoid skin/eye irritation .
  • Storage : Store in airtight containers at −20°C under nitrogen to prevent oxidation .

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